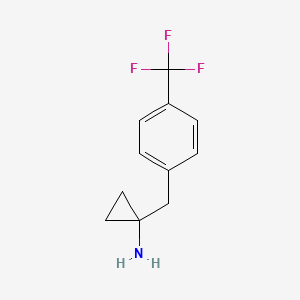

1-(4-Trifluoromethylbenzyl)cyclopropylamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

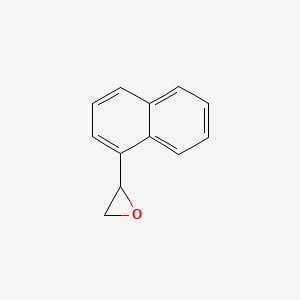

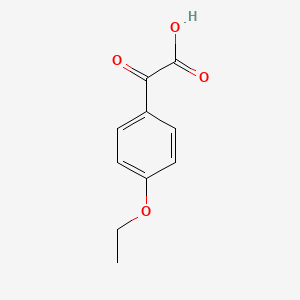

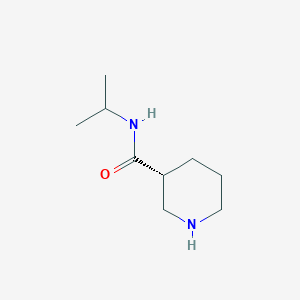

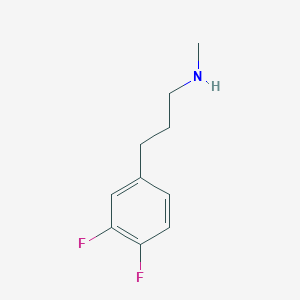

“1-(4-Trifluoromethylbenzyl)cyclopropylamine” is a chemical compound with the molecular formula C11H12F3N . It is also known as “2- { [4- (trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride” with a CAS Number of 1394042-04-6 .

Synthesis Analysis

The synthesis of primary cyclopropylamines like “1-(4-Trifluoromethylbenzyl)cyclopropylamine” can be achieved through the Kulinkovich-Szymoniak Reaction . This reaction involves the use of Grignard reagents (substituted ethylmagnesium halides) with nitriles in the presence of a stoichiometric amount of titanium (IV) isopropoxide, and exposure to a Lewis acid in a subsequent step .

Molecular Structure Analysis

The molecular weight of “1-(4-Trifluoromethylbenzyl)cyclopropylamine” is 215.21 . The structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The Kulinkovich-Szymoniak Reaction is a key chemical reaction involved in the synthesis of "1-(4-Trifluoromethylbenzyl)cyclopropylamine" . This reaction allows the preparation of primary cyclopropylamines by the reaction of Grignard reagents with nitriles in the presence of a stoichiometric amount of titanium (IV) isopropoxide, and exposure to a Lewis acid in a subsequent step .

Physical And Chemical Properties Analysis

“1-(4-Trifluoromethylbenzyl)cyclopropylamine” is a liquid at room temperature . It has a boiling point of 88-89°C and a density of 1.239 g/mL at 25°C .

作用机制

The mechanism of action for the synthesis of “1-(4-Trifluoromethylbenzyl)cyclopropylamine” involves the formation of the initial titanacyclopropane intermediate from the Grignard reagent and the titanium (IV) isopropoxide . Under Kulinkovich-de Meijere conditions, the reaction of nitriles with the titanacyclopropane gives predominantly ketones, whereas Lewis acid activation efficiently converts the azatitanacycle into the corresponding cyclopropylamine .

安全和危害

The safety data sheet for “1-(4-Trifluoromethylbenzyl)cyclopropylamine” indicates that it is a dangerous good for transport and may be subject to additional shipping charges . It is recommended for use only in laboratory chemicals and is advised against for food, drug, pesticide, or biocidal product use .

未来方向

Fluorine compounds like “1-(4-Trifluoromethylbenzyl)cyclopropylamine” are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This suggests a promising future for the development and application of “1-(4-Trifluoromethylbenzyl)cyclopropylamine” in the field of pharmaceuticals and agrochemicals .

属性

CAS 编号 |

778-16-5 |

|---|---|

分子式 |

C11H12F3N |

分子量 |

215.21 g/mol |

IUPAC 名称 |

1-[[4-(trifluoromethyl)phenyl]methyl]cyclopropan-1-amine |

InChI |

InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-8(2-4-9)7-10(15)5-6-10/h1-4H,5-7,15H2 |

InChI 键 |

NDTYOBBFEXGTHD-UHFFFAOYSA-N |

规范 SMILES |

C1CC1(CC2=CC=C(C=C2)C(F)(F)F)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,4-Dichlorophenoxy)methyl]piperidine HCl](/img/structure/B8271332.png)